molecular formula C11H9F3N4O4S B2671124 N-methyl-4-nitro-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-amine CAS No. 318517-46-3

N-methyl-4-nitro-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-amine

Cat. No.: B2671124
CAS No.: 318517-46-3
M. Wt: 350.27
InChI Key: BNUVFXSKCARCJU-UHFFFAOYSA-N
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Description

N-methyl-4-nitro-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-amine is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a trifluoromethyl group, a nitro group, and a sulfonyl group attached to a pyrazole ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-nitro-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-amine typically involves multiple steps, including nucleophilic addition, intramolecular cyclization, and elimination reactions. One common synthetic route starts with the preparation of the trifluoromethylated pyrazole derivative through the reaction of hydrazines with 1,3-dicarbonyl compounds

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-nitro-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Solvents like dimethyl sulfoxide and acetonitrile are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

N-methyl-4-nitro-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique functional groups make it useful in studying enzyme interactions and protein binding.

    Industry: The compound is used in the development of agrochemicals and materials science, where its stability and reactivity are advantageous.

Mechanism of Action

The mechanism of action of N-methyl-4-nitro-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing its lipophilicity and stability. The nitro and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-4-nitro-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-amine is unique due to the combination of its functional groups and the pyrazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

N-methyl-4-nitro-1-[3-(trifluoromethyl)phenyl]sulfonylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4O4S/c1-15-10-9(18(19)20)6-17(16-10)23(21,22)8-4-2-3-7(5-8)11(12,13)14/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUVFXSKCARCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN(C=C1[N+](=O)[O-])S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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